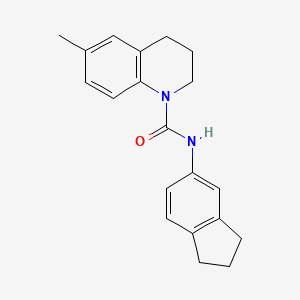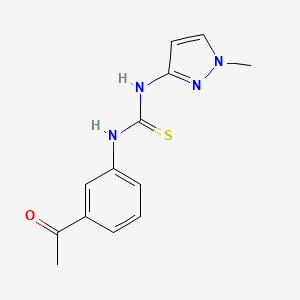![molecular formula C24H34N2O B4286578 N-[1-(1-adamantyl)butyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4286578.png)
N-[1-(1-adamantyl)butyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea
Vue d'ensemble
Description
N-[1-(1-adamantyl)butyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AUDA-1 and belongs to the class of adamantyl-substituted indenyl ureas. AUDA-1 has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of AUDA-1 involves the inhibition of sEH. This enzyme is responsible for the breakdown of EETs, which are known to have anti-inflammatory effects. By inhibiting sEH, AUDA-1 increases the levels of EETs, leading to reduced inflammation. AUDA-1 also inhibits angiogenesis by reducing the levels of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
Biochemical and Physiological Effects:
AUDA-1 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). AUDA-1 also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AUDA-1 in lab experiments include its specificity for sEH inhibition, its anti-inflammatory and anti-cancer properties, and its ability to induce apoptosis and inhibit angiogenesis. However, the limitations of using AUDA-1 include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on AUDA-1. One area of research is the development of more potent and selective sEH inhibitors. Another area of research is the investigation of the anti-cancer properties of AUDA-1 in combination with other chemotherapeutic agents. Additionally, the use of AUDA-1 in the treatment of other inflammatory diseases such as arthritis and cardiovascular disease should be explored.
Applications De Recherche Scientifique
AUDA-1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the enzyme soluble epoxide hydrolase (sEH). This enzyme is responsible for the breakdown of epoxyeicosatrienoic acids (EETs) which are known to have anti-inflammatory effects. By inhibiting sEH, AUDA-1 increases the levels of EETs, leading to reduced inflammation.
AUDA-1 has also been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels). AUDA-1 has been shown to be effective against various types of cancer including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-2-4-22(24-13-16-9-17(14-24)11-18(10-16)15-24)26-23(27)25-21-8-7-19-5-3-6-20(19)12-21/h7-8,12,16-18,22H,2-6,9-11,13-15H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLCZFMNBNPUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC5=C(CCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4286507.png)


![propyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286526.png)
![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4286530.png)
![2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286535.png)
![N-{4-[(3-isoxazolylamino)sulfonyl]phenyl}acetamide](/img/structure/B4286537.png)
![4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4286546.png)



![4-[(anilinocarbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286564.png)

